Profluralin

Descripción general

Descripción

Profluralin is a synthetic herbicide belonging to the dinitroaniline class. It is primarily used for preemergence control of annual grasses and small-seeded broadleaf weeds in various crops such as cotton, soybeans, peanuts, sunflower, cabbage, cauliflower, and tomato . The compound is known for its selective action, targeting weeds by penetrating their roots and stems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Profluralin is synthesized through a multi-step chemical process. The key steps involve the nitration of aniline derivatives followed by alkylation and cyclization reactions. The reaction conditions typically include the use of strong acids and bases, controlled temperatures, and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction parameters are meticulously controlled to optimize the production efficiency. The process involves the continuous monitoring of reaction temperatures, pressures, and the concentration of reactants. The final product is then purified through crystallization or distillation techniques to achieve the required quality standards .

Análisis De Reacciones Químicas

Types of Reactions: Profluralin undergoes several types of chemical reactions, including:

Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium or platinum catalysts, and acidic or basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophilic reagents such as amines or thiols under controlled temperatures and pH.

Major Products Formed:

Aplicaciones Científicas De Investigación

Profluralin has been extensively studied for its applications in various scientific fields:

Mecanismo De Acción

Profluralin is part of the dinitroaniline class of herbicides, which includes other compounds such as trifluralin, ethalfluralin, and pendimethalin . Compared to these similar compounds, this compound is unique in its specific chemical structure, which includes a cyclopropylmethyl group. This structural difference contributes to its distinct mode of action and selectivity in targeting specific weed species .

Comparación Con Compuestos Similares

- Trifluralin

- Ethalfluralin

- Pendimethalin

- Benfluralin

- Fluchloralin

- Isopropalin

- Nitralin

- Prodiamine

Profluralin’s unique properties and applications make it a valuable compound in both scientific research and agricultural practices.

Actividad Biológica

Profluralin is a selective pre-emergent herbicide primarily used in agriculture to control annual grasses and certain broadleaf weeds. Its chemical structure is characterized by the presence of a trifluoromethyl group and a nitrogen-containing heterocyclic moiety, which contribute to its biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, toxicity, environmental interactions, and microbial degradation.

This compound exerts its herbicidal effects by interfering with the normal growth processes of plants. It acts as a microtubule inhibitor, disrupting cell division and elongation. The herbicide's mechanism can be summarized as follows:

- Microtubule Disruption : this compound binds to tubulin, preventing the formation of microtubules necessary for mitosis. This leads to abnormal cell division and growth inhibition in target plants .

- Pre-emergent Activity : By being incorporated into the soil, this compound prevents weed seeds from germinating, effectively controlling weed populations before they can establish themselves .

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₆F₃N₃O₄ |

| Molecular Weight | 327.29 g/mol |

| Solubility | Low solubility in water |

| LD50 (oral) | 500-2000 mg/kg |

| Environmental Half-life | 30-90 days in soil |

Toxicity and Safety

This compound's toxicity profile is significant in assessing its safety for human health and the environment. The acute toxicity levels are measured using the LD50 metric, which indicates the dose required to kill 50% of a test population.

- Acute Toxicity : this compound has an oral LD50 ranging from 500 to 2000 mg/kg, classifying it as moderately hazardous .

- Chronic Exposure Risks : Long-term exposure studies suggest potential carcinogenic effects; however, regulatory bodies have classified it as a possible human carcinogen (Group C) based on animal studies .

Case Study: Environmental Impact

A study published in Soil Biology & Biochemistry examined the environmental degradation of this compound through microbial action. The research demonstrated that specific soil bacteria could degrade this compound effectively, reducing its concentration and potential toxicity over time .

Microbial Degradation

Microbial degradation is crucial for understanding this compound's environmental fate. The following mechanisms have been identified:

- Biodegradation Pathways : Various soil microorganisms can metabolize this compound into less toxic compounds, facilitating its breakdown.

- Factors Influencing Degradation :

- Soil pH

- Temperature

- Organic matter content

Table 2: Microbial Strains Involved in Degradation

| Microbial Strain | Degradation Rate (%) | Reference |

|---|---|---|

| Pseudomonas spp. | 75 | Stralka & Camper (1981) |

| Bacillus spp. | 60 | Stralka & Camper (1981) |

| Arthrobacter spp. | 50 | Stralka & Camper (1981) |

Research Findings

Recent studies have highlighted the dual role of this compound not only as a herbicide but also as a potential environmental contaminant due to its persistence in soil and water systems.

- DNA Interaction Studies : Research has shown that this compound can interact with DNA, potentially leading to mutagenic effects. This raises concerns about its long-term impacts on non-target organisms .

- Case Studies on Herbicide Resistance : Some studies indicate that repeated use of this compound may lead to resistance in weed populations, necessitating integrated pest management strategies to mitigate this issue.

Propiedades

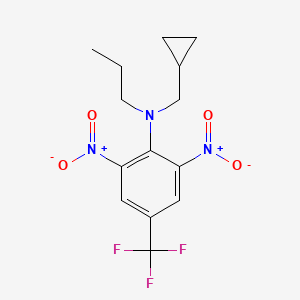

IUPAC Name |

N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O4/c1-2-5-18(8-9-3-4-9)13-11(19(21)22)6-10(14(15,16)17)7-12(13)20(23)24/h6-7,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVQAKZNYJEWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044559 | |

| Record name | Profluralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-orange solid; mp = 32.1-32.5 deg C; [HSDB] Light orange solid; mp = 33-36 deg C; [MSDSonline] | |

| Record name | Profluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

O.1 PPM IN WATER AT 27 °C; GREATER THAN 1 G/G OF ACETONE, GREATER THAN 1 G/G OF XYLENE, ETHANOL, ULTRACENE, SINCLAIR 90, N-HEXANE, AROMATIC AND ALIPHATIC HYDROCARBONS, KETONES; GREATER THAN 1 G/3 G OF LOWER ALCOHOLS, Readily soluble in most organic solvents, In water = 0.1 mg/L at 20 °C | |

| Record name | PROFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.38 at 20 °C | |

| Record name | PROFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000069 [mmHg], 6.3X10-5 mm Hg at 20 °C | |

| Record name | Profluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

CGA-10832 (AT 1X10-6 MOLAR) INHIBITED CYCLIC PHOTOPHOSPHORYLATION OF ISOLATED PEA CHLOROPLASTS AND DECR STATE-3 RESPIRATION OF BOTH ISOLATED BEAN HYPOCOTYLS AND RAT LIVER MITOCHONDRIA., CGA 10832 PARTIALLY INHIBITED THE PHOTOSYNTHESIS (MEASURED BY OXYGEN EVOLUTION) OF SPINACH LEAF DISCS. | |

| Record name | PROFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-orange crystals | |

CAS No. |

26399-36-0 | |

| Record name | Profluralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26399-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Profluralin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026399360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Profluralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Profluralin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFLURALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36W2L722UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

32.1 to 32.5 °C | |

| Record name | PROFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does profluralin exert its herbicidal activity?

A1: this compound disrupts cell division in susceptible plants. It acts by binding to plant tubulin, a protein crucial for forming microtubules. [] Microtubules are essential for various cellular processes, including mitosis (cell division). By inhibiting microtubule formation, this compound disrupts cell division, ultimately leading to plant death. []

Q2: Which plant species are most susceptible to this compound?

A2: this compound primarily targets annual grasses and some broadleaf weeds. Research shows effective control of johnsongrass from rhizomes, [] large crabgrass, [] and white campion. []

Q3: Does this compound affect established plants?

A3: this compound is primarily effective as a pre-emergence herbicide, targeting germinating seeds and developing seedlings. [, , ] Its effect on established plants is limited.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C13H16F3N3O4 and a molecular weight of 331.28 g/mol. []

Q5: How does temperature affect the persistence of this compound in soil?

A5: Research shows that this compound degradation increases with increasing temperatures. [, ] Higher temperatures can enhance volatilization and microbial activity, leading to faster breakdown. [, ]

Q6: Does soil moisture influence this compound persistence?

A6: Yes, soil moisture significantly affects this compound persistence. Flooding increases its dissipation rate compared to drier conditions. [] This could be due to enhanced anaerobic degradation pathways in flooded soils. []

Q7: How does the structure of this compound relate to its herbicidal activity?

A7: The dinitroaniline group in this compound plays a crucial role in its herbicidal activity by interacting with tubulin. [] Modifications to this group or other parts of the molecule can alter its potency and selectivity. []

Q8: How is this compound typically formulated for agricultural use?

A8: this compound is commonly formulated as an emulsifiable concentrate (EC) for application to soil. [, ]

Q9: Is this compound absorbed by plants through vapor activity?

A9: Yes, research indicates that this compound can be absorbed as a vapor by both roots and shoots of germinating plants, although root uptake is more dominant. [] This highlights the importance of proper incorporation to minimize vapor losses.

Q10: Has this compound shown activity against other organisms besides plants?

A10: Interestingly, this compound has demonstrated in vitro anticryptosporidial activity. [] It inhibited the growth of Cryptosporidium parvum, a parasite that causes cryptosporidiosis, a diarrheal disease. []

Q11: Are there known cases of weed resistance to this compound?

A11: While not extensively documented for this compound specifically, resistance to dinitroaniline herbicides is a growing concern. Mutations in the tubulin protein can confer resistance to these herbicides. []

Q12: What is the general safety profile of this compound?

A12: As with any pesticide, this compound should be handled and applied according to label instructions. While it is generally considered safe for mammals, excessive exposure should be avoided.

Q13: What analytical methods are used to determine this compound residues?

A13: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for quantifying this compound residues in various matrices, including soil, water, and crops. [, ]

Q14: How does this compound degrade in the environment?

A14: this compound degradation in the environment occurs through various processes, including photodegradation (breakdown by sunlight), microbial degradation, and chemical degradation. [, , ]

Q15: Does this compound pose any risks to non-target organisms?

A15: Like most pesticides, this compound can have unintended consequences on non-target organisms. Research suggests the potential for negative impacts on soil microbial communities and aquatic organisms. [, ]

Q16: Are there alternative weed control methods to using this compound?

A16: Yes, Integrated Weed Management (IWM) strategies offer alternatives and complements to chemical control. These include cultural practices like crop rotation and mechanical methods like tillage. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.